tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate molecular structure
tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate molecular structure
An In-Depth Technical Guide to the Molecular Structure of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of tert-butyl 5-chloro-2-fluoro-4-methylbenzoate, a substituted aromatic compound of interest in synthetic chemistry and drug discovery. Although direct experimental data for this specific molecule is not extensively published, this document leverages established principles of organic chemistry and spectroscopic data from analogous structures to present a detailed theoretical and practical overview. The guide covers the compound's structural features, a plausible synthetic pathway, and an in-depth prediction of its spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS). This information is intended to serve as a foundational resource for researchers working with this and related halogenated benzoate derivatives.
Molecular Structure and Physicochemical Properties
The structural architecture of tert-butyl 5-chloro-2-fluoro-4-methylbenzoate is characterized by a benzene ring functionalized with five substituents: a tert-butoxycarbonyl group, a chlorine atom, a fluorine atom, and a methyl group. The relative positions of these groups are critical to the molecule's overall electronic and steric properties, which in turn dictate its reactivity and potential biological activity.
IUPAC Name: tert-butyl 5-chloro-2-fluoro-4-methylbenzoate
Table 1: Calculated Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₄ClFO₂ |
| Molecular Weight | 244.69 g/mol |
| Canonical SMILES | CC1=C(C=C(C(=O)OC(C)(C)C)F)C=C1Cl |
| InChI Key | (Predicted) |
The presence of a fluorine atom at the 2-position and a chlorine atom at the 5-position significantly influences the electron distribution within the aromatic ring through inductive and resonance effects. The methyl group at the 4-position acts as a weak electron-donating group. The bulky tert-butyl ester group at the 1-position introduces considerable steric hindrance, which can affect the molecule's conformation and its ability to interact with biological targets.
Caption: 2D representation of tert-butyl 5-chloro-2-fluoro-4-methylbenzoate.
Proposed Synthesis Workflow
The most direct and industrially scalable approach for synthesizing tert-butyl 5-chloro-2-fluoro-4-methylbenzoate is through the esterification of the corresponding carboxylic acid, 5-chloro-2-fluoro-4-methylbenzoic acid, with tert-butanol. Given the steric hindrance of the tert-butyl alcohol, direct Fischer esterification under acidic conditions may be low-yielding. A more robust method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with tert-butanol in the presence of a non-nucleophilic base.
An alternative method for synthesizing tert-butyl esters from benzoic acids involves reacting the acid with tert-butanol using 2,2'-dibenzothiazolyl disulfide and triphenylphosphine.[1]
Caption: Proposed synthesis of the target compound via an acyl chloride intermediate.
Experimental Protocol: Acyl Chloride-Mediated Esterification
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Acyl Chloride Formation: To a solution of 5-chloro-2-fluoro-4-methylbenzoic acid in an inert solvent (e.g., dichloromethane or toluene), add oxalyl chloride or thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
The reaction mixture is stirred at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride.
-
The solvent and excess reagent are removed under reduced pressure.
-
Esterification: The crude acyl chloride is redissolved in an anhydrous, non-protic solvent (e.g., dichloromethane).
-
To this solution, add tert-butanol (1.5 equivalents) and a non-nucleophilic base such as pyridine or triethylamine (1.5 equivalents) at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to yield the pure tert-butyl 5-chloro-2-fluoro-4-methylbenzoate.
Spectroscopic Characterization (Predicted)
The following sections detail the predicted spectroscopic data for tert-butyl 5-chloro-2-fluoro-4-methylbenzoate. These predictions are based on established substituent effects and data from analogous compounds.[2][3][4][5]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl group protons.
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.6 | d | 1H | Ar-H | This proton is ortho to the chlorine and meta to the ester group, leading to a downfield shift. The coupling will be to the fluorine atom. |
| ~ 7.1 | d | 1H | Ar-H | This proton is ortho to the fluorine and meta to the chlorine, resulting in a relatively upfield shift. Coupling will be to the fluorine atom. |
| ~ 2.4 | s | 3H | -CH₃ | The methyl group on the aromatic ring. |
| ~ 1.6 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 165 | C=O | Carbonyl carbon of the ester. |
| ~ 158 (d) | C-F | Aromatic carbon directly attached to fluorine, showing a large C-F coupling constant. |
| ~ 135-140 | C-CH₃ | Quaternary aromatic carbon attached to the methyl group. |
| ~ 130-135 | C-Cl | Aromatic carbon bonded to chlorine. |
| ~ 125-130 (d) | Ar-CH | Aromatic CH carbon, showing C-F coupling. |
| ~ 115-120 (d) | Ar-CH | Aromatic CH carbon, showing C-F coupling. |
| ~ 110-115 | C-CO | Quaternary aromatic carbon attached to the ester group. |
| ~ 82 | -OC (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~ 28 | -OC(C H₃)₃ | Methyl carbons of the tert-butyl group. |
| ~ 20 | Ar-CH₃ | Methyl carbon attached to the aromatic ring. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the carbonyl group and the C-O bonds of the ester functionality.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3100-3000 | Medium-Weak | Aromatic C-H stretch | Characteristic of C-H bonds on a benzene ring.[6][7] |
| ~ 2980-2850 | Medium | Aliphatic C-H stretch | From the tert-butyl and methyl groups. |
| ~ 1725 | Strong | C=O stretch | Typical for an aromatic ester, slightly lower than a saturated ester due to conjugation.[8][9] |
| ~ 1600, 1480 | Medium-Weak | C=C stretch | Aromatic ring skeletal vibrations.[6] |
| ~ 1300-1250 | Strong | Asymmetric C-C-O stretch | Part of the "Rule of Three" for esters.[8] |
| ~ 1150-1100 | Strong | Symmetric O-C-C stretch | The third characteristic intense peak for an ester.[8] |
| ~ 1100-1000 | Strong | C-F stretch | |
| ~ 800-700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show a discernible molecular ion peak and characteristic fragmentation patterns for a tert-butyl benzoate.
Table 5: Predicted Major Mass Spectrometry Fragments (EI)
| m/z | Proposed Fragment | Rationale |
| 244/246 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 188/190 | [M - C₄H₈]⁺ | Loss of isobutylene via McLafferty-type rearrangement, forming the corresponding carboxylic acid radical cation. |
| 171/173 | [M - C₄H₉O]⁺ | Loss of the tert-butoxy radical. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation, often a base peak for tert-butyl esters. |
The fragmentation of benzoate esters typically involves cleavage of the bonds adjacent to the carbonyl group.[10][11] The loss of the alkoxy group is a common pathway.[10]
Applications and Significance
Substituted benzoates are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[12] The specific combination of chloro, fluoro, and methyl substituents on this scaffold can be exploited to fine-tune the electronic and steric properties of a lead compound in drug discovery programs. The fluorine atom, in particular, is often incorporated to enhance metabolic stability, binding affinity, and bioavailability.[12]
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the molecular structure and spectroscopic characteristics of tert-butyl 5-chloro-2-fluoro-4-methylbenzoate. By applying fundamental principles of organic chemistry and drawing comparisons with structurally related molecules, a comprehensive profile of this compound has been constructed. The proposed synthetic route and the predicted spectral data offer a valuable starting point for researchers aiming to synthesize, characterize, and utilize this molecule in their scientific endeavors.
References
-
B. Smith, "The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three," Spectroscopy Online, 2018. [Link]
-
N. H. Martin, N. W. Allen 3rd, J. C. Moore, "An algorithm for predicting the NMR shielding of protons over substituted benzene rings," Journal of Molecular Graphics and Modelling, 2000. [Link]
-
"Synthesis of Benzoic acid t-butyl ester," PrepChem.com. [Link]
-
R. J. Abraham, "The prediction of 1H NMR chemical shifts in organic compounds," Spectroscopy Europe, 2005. [Link]
-
"Fragmentation Processes - Structure Determination of Organic Compounds," Pharmacy 180. [Link]
-
R. J. Abraham, M. Mobli, "Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes," Magnetic Resonance in Chemistry, 2007. [Link]
-
"Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms," University of Wisconsin-Madison. [Link]
-
B. Smith, "The C=O Bond, Part VI: Esters and the Rule of Three," Spectroscopy Online, 2018. [Link]
-
"15.7 Spectroscopy of Aromatic Compounds," OpenStax, 2023. [Link]
-
"IR Spectroscopy Tutorial: Aromatics," University of Colorado Boulder. [Link]
-
"Mass Spectrometry - Fragmentation Patterns," Chemistry LibreTexts, 2023. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. An algorithm for predicting the NMR shielding of protons over substituted benzene rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyasia.com [spectroscopyasia.com]
- 4. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. pharmacy180.com [pharmacy180.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buy Tert-butyl 2-fluoro-5-methylbenzoate | 1343831-66-2 [smolecule.com]
